3-chloro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzene-1-sulfonamide
Description
Introduction and Research Context
Historical Development of Sulfonamide Research
The discovery of sulfonamides marked a paradigm shift in antimicrobial therapy. In 1932, Gerhard Domagk identified prontosil, an azo dye containing a sulfonamide group, as the first effective antibacterial agent capable of curing streptococcal infections in vivo. This breakthrough validated the concept of systemic chemotherapy for bacterial diseases and catalyzed the development of sulfanilamide derivatives. Early research focused on modifying the sulfonamide core to enhance efficacy and reduce toxicity, leading to compounds like sulfapyridine and sulfathiazole.
By the 1940s, sulfonamides had become foundational tools in treating conditions ranging from pneumonia to gonorrhea. However, the advent of penicillin and other antibiotics temporarily overshadowed their use. Despite this, sulfonamides retained relevance due to their low production costs and broad-spectrum activity. The structural versatility of the sulfonamide group—a sulfonyl bridge linked to an amine—allowed for extensive derivatization, enabling applications beyond antibacterials, including diuretics, anticonvulsants, and anticancer agents.
Academic Significance of Pyrrolidine-Containing Sulfonamides
Pyrrolidine, a five-membered saturated heterocycle, has emerged as a privileged scaffold in drug design due to its conformational rigidity, hydrogen-bonding capacity, and compatibility with metabolic stability. When integrated into sulfonamide frameworks, pyrrolidine enhances molecular interactions with biological targets, particularly enzymes and ion channels. For example, α-aryl pyrrolidine sulfonamides have demonstrated potent antagonism against TRPA1, a ion channel implicated in pain and inflammation. Similarly, pyrrolidine sulfonamide derivatives have shown inhibitory activity against matrix metalloproteinases (MMPs), enzymes critical in cancer metastasis and tissue remodeling.
The incorporation of pyridine substituents further augments pharmacological properties. Pyridine’s aromatic nitrogen atom facilitates π-π stacking and hydrogen bonding, improving target affinity. In 3-chloro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzene-1-sulfonamide, the pyridin-2-yl group at the pyrrolidine nitrogen introduces steric and electronic effects that likely modulate selectivity toward specific biological targets. This structural motif aligns with trends in kinase inhibitor design, where pyridine-containing compounds often exhibit enhanced pharmacokinetic profiles.
Current Research Trajectory and Knowledge Gaps
Contemporary studies on pyrrolidine sulfonamides emphasize their utility as modular templates for probing protein-ligand interactions. Recent work by Verma et al. (2015) optimized α-aryl pyrrolidine sulfonamides for TRPA1 antagonism, achieving nanomolar potency through strategic substitutions on the aryl ring. Parallel efforts have explored their role as organocatalysts; pyrrolidinyl-sulfamide derivatives facilitate asymmetric Michael additions, underscoring their versatility in synthetic chemistry.
Despite these advances, critical knowledge gaps persist:
- Target Selectivity : Many pyrrolidine sulfonamides exhibit off-target effects, particularly against related ion channels or enzymes. For instance, TRPV4 antagonists derived from pyrrolidine sulfonamides require further refinement to minimize cross-reactivity with TRPV1.
- Synthetic Accessibility : The stereoselective synthesis of pyrrolidine sulfonamides remains challenging, especially when introducing chiral centers or bulky substituents.
- Structure-Activity Relationships (SAR) : Systematic studies correlating substituent effects (e.g., chloro vs. fluoro groups) with biological activity are limited for derivatives like this compound.
Table 1: Key Structural Features and Associated Biological Activities of Pyrrolidine Sulfonamides
Properties
IUPAC Name |
3-chloro-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c16-12-4-3-5-14(10-12)22(20,21)18-13-7-9-19(11-13)15-6-1-2-8-17-15/h1-6,8,10,13,18H,7,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHHXTLPMUQCET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, which can be synthesized from cyclic or acyclic precursors. The pyridine ring is then introduced through a coupling reaction, often using reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild, metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: NaOCH3
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research has indicated that sulfonamide derivatives, including 3-chloro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzene-1-sulfonamide, exhibit notable anticancer properties. A study demonstrated that compounds with similar structures showed efficacy against various cancer cell lines, suggesting that modifications to the sulfonamide group can enhance cytotoxicity. The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups at specific positions on the aromatic ring significantly increase antiproliferative activity against cancer cells such as MCF-7 (breast cancer) and DU145 (prostate cancer) .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. A series of studies have evaluated the antibacterial and antifungal activities of related sulfonamide compounds. For instance, compounds featuring pyridine and pyrrolidine moieties have been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations . This suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Key findings from various studies include:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increases cytotoxicity against cancer cells |
| Alteration of the pyrrolidine ring | Influences binding affinity to biological targets |
| Variation in sulfonamide substituents | Affects antimicrobial potency |
These modifications can lead to improved selectivity and reduced side effects, making the compound a candidate for further development in targeted therapies.
Case Studies and Experimental Findings
Several experimental studies have illustrated the effectiveness of related compounds:
- Case Study 1 : A derivative structurally similar to this compound was synthesized and tested for anticancer activity. Results showed a significant reduction in cell viability in HCT116 colon cancer cells with an IC50 value lower than that of standard chemotherapeutics .
- Case Study 2 : In a study investigating antimicrobial efficacy, a related sulfonamide compound demonstrated broad-spectrum activity against both bacterial strains and fungi, with minimum inhibitory concentrations (MICs) indicating potential as a new class of antimicrobial agents .
Conclusion and Future Directions
The compound this compound exhibits promising applications in drug development due to its anticancer and antimicrobial properties. Ongoing research into its SAR will likely yield more potent derivatives suitable for clinical use. Future studies should focus on:
- In vivo Testing : To evaluate the pharmacokinetics and toxicity profiles.
- Mechanism of Action Studies : To elucidate how these compounds interact with biological targets.
- Formulation Development : To enhance bioavailability and therapeutic efficacy.
This compound represents a valuable addition to the arsenal of medicinal chemists aiming to develop effective treatments for various diseases.
Mechanism of Action
The mechanism of action of 3-chloro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pyridine and pyrrolidine rings may enhance binding affinity and specificity to the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Key Structural Differences
The compound’s closest analogues from the evidence include:
Key Observations :
- Heterocyclic Diversity: The target compound uses a pyrrolidine-pyridine linker, whereas analogues like Example 57 incorporate pyrazolo-pyrimidine or chromenone systems . The naphthalene-oxypyridine linker in introduces extended aromaticity, which may enhance π-π stacking in biological targets .
- Substituent Effects : The position of the chloro group (para in the target vs. ortho in ) influences electronic properties and steric interactions. Fluorine and cyclopropyl groups in Example 57 likely improve metabolic stability and lipophilicity .
- Sulfonamide Variations : Ethyl () or cyclopropyl (Example 57) substituents on the sulfonamide nitrogen modulate steric bulk and hydrogen-bonding capacity compared to the target’s unmodified sulfonamide.
Physicochemical and Pharmacokinetic Insights
- Molecular Weight : The target compound’s molecular weight is expected to be ~400–450 g/mol (based on analogous structures), lower than Example 57 (616.9 g/mol) but higher than ’s simpler derivatives (e.g., 150.14 g/mol for a triazolopyridine analogue) . Lower molecular weight may improve bioavailability.
- Solubility : The pyridine and sulfonamide groups in all compounds confer moderate water solubility, but bulky substituents (e.g., naphthalene in ) may reduce it .
Biological Activity
3-chloro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, experimental findings, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to a benzene ring, with a chloro substituent and a pyridine-pyrrolidine moiety. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that sulfonamide derivatives can inhibit various enzymes, including carbonic anhydrases and kinases, which play crucial roles in cellular signaling and metabolism. The binding affinity to these targets can modulate their activity, leading to therapeutic effects.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, pyrrole benzamide derivatives have demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Cardiovascular Effects
A study investigated the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives could significantly reduce perfusion pressure compared to controls, suggesting potential cardiovascular benefits .
Case Studies
- Cardiovascular Impact : In an isolated heart model, 4-(2-aminoethyl)-benzenesulfonamide was shown to decrease perfusion pressure significantly compared to control substances, indicating its potential as a therapeutic agent for cardiovascular conditions .
- Anticancer Potential : Compounds similar to this compound have been explored for their anticancer properties. For example, certain derivatives targeting CDK4-mediated pathways have shown promise in treating various cancers .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related sulfonamide compounds is essential. The following table summarizes key findings from various studies:
| Compound Name | Biological Activity | MIC/IC50 Values |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Not yet determined |
| 4-(2-aminoethyl)-benzenesulfonamide | Decreased perfusion pressure | Significant reduction |
| Pyrrole benzamide derivatives | Antibacterial | 3.12 - 12.5 µg/mL |
| N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | Carbonic anhydrase inhibitor | Not specified |
Q & A
How can researchers optimize the synthesis of 3-chloro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzene-1-sulfonamide to maximize yield and purity?
Answer:
The synthesis of this sulfonamide derivative requires multi-step reactions, often involving:
- Sulfonamide formation : Reacting a pyrrolidine-containing amine with 3-chlorobenzenesulfonyl chloride under anhydrous conditions in solvents like dichloromethane or THF .
- Pyridine ring introduction : A substitution reaction using 2-aminopyridine derivatives, optimized by controlling temperature (e.g., 60–80°C) and reaction time (12–24 hours) .
- Purity monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and ensure intermediate purity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Key parameters : Solvent choice (polar aprotic solvents improve reactivity), stoichiometric ratios (excess sulfonyl chloride to drive reaction completion), and inert atmosphere (to prevent oxidation) .
What advanced characterization techniques are critical for confirming the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the pyrrolidine-pyridine linkage and sulfonamide group. For example, the sulfonamide proton appears as a singlet near δ 10–11 ppm, while pyrrolidine protons show splitting patterns between δ 2.5–4.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : To confirm the molecular ion peak (e.g., [M+H]⁺ at m/z ~392.07) and rule out impurities .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state interactions .
Data contradiction resolution : Discrepancies in NMR shifts or crystallographic data may arise from polymorphic forms or solvent inclusion. Cross-validate with IR spectroscopy (sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .
How does the pyrrolidine-pyridine moiety influence the compound’s interaction with biological targets?
Answer:
- Conformational rigidity : The pyrrolidine ring restricts rotational freedom, enhancing binding specificity to enzyme active sites (e.g., kinases or GPCRs) .
- Hydrogen-bonding capacity : The pyridine nitrogen acts as a hydrogen-bond acceptor, while the sulfonamide group serves as a donor, mimicking natural substrates in enzymatic inhibition .
- Structure-activity relationship (SAR) studies : Modifying the pyridine substituents (e.g., adding electron-withdrawing groups like -Cl) can enhance binding affinity. Computational docking (AutoDock Vina) and molecular dynamics simulations predict binding modes .
Experimental validation : Competitive binding assays (e.g., fluorescence polarization) quantify target affinity. For example, IC₅₀ values against cancer-related kinases can guide lead optimization .
What strategies are effective for resolving contradictory bioassay results in studies of this compound?
Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) to minimize variability .
- Off-target profiling : Use proteome-wide affinity chromatography or CRISPR screens to identify unintended interactions .
- Dose-response curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to distinguish true efficacy from assay artifacts .
Case study : If conflicting IC₅₀ values arise for kinase inhibition, repeat assays with recombinant enzymes (vs. cell lysates) and include positive controls (e.g., staurosporine) .
How can researchers leverage computational tools to predict the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : SwissADME or ADMETLab estimate logP (lipophilicity), aqueous solubility, and CYP450 inhibition. For example, the compound’s logP ~2.5 suggests moderate blood-brain barrier penetration .
- Molecular dynamics (MD) simulations : GROMACS or AMBER simulate binding stability over time (e.g., RMSD <2 Å indicates stable target interactions) .
- Metabolic pathway prediction : GLORYx predicts phase I/II metabolites, such as sulfonamide oxidation or pyrrolidine ring hydroxylation .
Experimental validation : Compare computational predictions with in vitro microsomal stability assays (human liver microsomes, NADPH cofactors) .
What crystallographic challenges arise in resolving this compound’s structure, and how can they be addressed?
Answer:
- Crystal growth : Slow evaporation from DMSO/water mixtures (1:3) often yields diffraction-quality crystals. Additives like 1,2-dichloroethane improve crystal packing .
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. SHELXD solves phase problems via dual-space methods .
- Refinement : SHELXL refines anisotropic displacement parameters and models disorder (e.g., pyrrolidine ring puckering) .
Example : A recent study achieved R₁ = 0.045 using SHELX, confirming the sulfonamide’s planar geometry and dihedral angles (<10° deviation from ideal values) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
